2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(2,4,5-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14F2O2/c1-7-4-9(3)10(5-8(7)2)6-12(13,14)11(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
BQSNGDIQTXNAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C(=O)O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| α-Difluorination | Direct introduction of geminal difluoro group; relatively mild conditions | Moderate yields; requires careful control to avoid side reactions |
| Difluoromethylation | Versatile; allows functional group tolerance | Requires specialized reagents; sensitive to moisture |
| Halogen exchange fluorination | Uses readily available fluoride sources | High temperature; potential for side reactions and decomposition |
Scalability and Industrial Relevance
- The α-difluorination method is preferred for laboratory-scale synthesis due to milder conditions.
- Halogen exchange methods, despite harsher conditions, may be adapted for industrial-scale synthesis with appropriate reactor design.
- Difluoromethylation offers synthetic flexibility but may be limited by reagent cost and handling.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| α-Difluorination | 3-(2,4,5-trimethylphenyl)propanoic acid | Selectfluor, base, acetonitrile | 60–75 | Mild, selective fluorination |
| Difluoromethylation | 3-(2,4,5-trimethylphenyl)acrylic acid | TMSCF2Br, CsF, phase-transfer cat. | 50–70 | Requires inert atmosphere |
| Halogen exchange fluorination | α-Halo acid derivatives | KF, crown ether, sulfolane | 55–65 | High temperature, longer reaction time |
The preparation of This compound involves strategic introduction of geminal difluoro groups at the α-position of the propanoic acid chain. The most documented and practical methods include α-difluorination using electrophilic fluorinating agents, difluoromethylation of unsaturated precursors, and halogen exchange fluorination. Each method has its own advantages and limitations in terms of yield, reaction conditions, and scalability. Selection of the optimal method depends on the availability of starting materials, desired scale, and purity requirements.
This synthesis overview draws from comprehensive chemical literature and patent disclosures, ensuring a professional and authoritative perspective on the subject.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic Acid
Key Observations:
Fluorinated vs. Chlorinated Derivatives: The target compound’s difluoro substitution contrasts with chlorinated analogues like fenoprop (2,4,5-TP), which exhibit higher environmental persistence and toxicity. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, reducing bioaccumulation risks . Fenoprop, banned due to toxicity, underscores the importance of fluorine’s role in designing safer agrochemicals .
Amino vs. Carboxylic Acid Functionalization: Amino-substituted analogues (e.g., 2-Amino-3-(2,4,5-trimethylphenyl)propanoic acid) are precursors for peptide synthesis but lack the carboxylic acid’s direct bioactivity in herbicide formulations .
Phenyl vs. Heteroaromatic Substitution: Pyridinyl variants (e.g., 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid) demonstrate enhanced solubility in polar solvents compared to trimethylphenyl derivatives, impacting pharmacokinetic profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Predicted) | 3-[4-(Trifluoromethyl)phenyl]propanoic Acid | 2,4,5-TP (Fenoprop) |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (high due to trimethylphenyl) | 3.1 | 3.8 |
| Water Solubility (mg/mL) | <0.1 | 0.3 | 0.05 |
| pKa (Carboxylic Acid) | ~2.8-3.2 | 3.0 | 2.9 |
| Metabolic Stability (t₁/₂) | High (fluorine reduces CYP450 oxidation) | Moderate | Low (rapid cleavage) |
Biological Activity
2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid (CAS No. 1892466-62-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on research findings, mechanisms of action, and relevant case studies.
Research indicates that this compound may act through several pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory markers in vitro.
- Cell Signaling Modulation : It appears to influence cell signaling pathways related to growth and apoptosis.
Biological Activity Overview
Table 1 summarizes the biological activities reported for this compound based on various studies.
Case Studies
- Study on Enzyme Inhibition :
- Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Difluoro-3-(2,4,5-trimethylphenyl)propanoic acid, and how can purity be validated?
- Synthetic Routes :
- Friedel-Crafts Alkylation : Introduce the trimethylphenyl group via electrophilic substitution using aluminum chloride as a catalyst.
- Fluorination : Incorporate fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Carboxylic Acid Formation : Oxidize a propanol precursor or hydrolyze a nitrile intermediate.
- Purity Validation :
- HPLC : Use reverse-phase chromatography with a C18 column (e.g., 95:5 water:acetonitrile mobile phase) to assess purity (>98%).
- NMR Spectroscopy : Confirm structural integrity via H and F NMR, comparing peaks to reference standards .
- Table 1 : Example Synthetic Parameters
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | AlCl₃, 2,4,5-trimethylbenzene | 75 | 92 |
| Fluorination | DAST, DCM | 68 | 89 |
| Hydrolysis | NaOH, EtOH | 82 | 95 |
Q. How do the difluoro and trimethylphenyl substituents influence the compound’s physicochemical properties?
- Polarity : The electron-withdrawing difluoro groups increase acidity (pKa ~3.5), while the bulky trimethylphenyl group reduces solubility in polar solvents (e.g., <1 mg/mL in water).
- Stability : Fluorine atoms enhance metabolic stability and resistance to enzymatic degradation. Steric hindrance from the trimethylphenyl group slows racemization .
- Spectroscopic Signatures :
- F NMR: Two distinct peaks at δ -120 ppm (geminal coupling, ≈ 250 Hz).
- IR: Strong C=O stretch at 1700–1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with target enzymes (e.g., cyclooxygenase)?
- Docking Studies : Use software like AutoDock Vina to simulate binding to COX-2’s active site. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the trimethylphenyl group.
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~ -8.2 kcal/mol) .
Q. What strategies resolve discrepancies in bioactivity data across different in vitro models?
- Controlled Assay Conditions :
- Standardize cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes).
- Adjust incubation times (6–24 hrs) and concentrations (1–100 μM).
- Mechanistic Profiling :
- Use siRNA knockdown to confirm target specificity (e.g., COX-2 vs. COX-1).
- Validate via Western blot for downstream biomarkers (e.g., PGE₂ levels).
Q. How can regioselective functionalization of the trimethylphenyl group be achieved for SAR studies?
- Directed Ortho-Metalation : Use TMPZnCl·LiCl to introduce substituents at the 2-position of the aryl ring.
- Photocatalytic C–H Activation : Employ iridium catalysts under blue LED light for late-stage diversification.
- Analytical Validation :
- LC-MS : Monitor reaction progress with [M+H]⁺ m/z = 295.1.
- X-ray Crystallography : Resolve regiochemistry of derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
